- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates, Chemistry - A European Journal, 2021, 27(13), 4322-4326

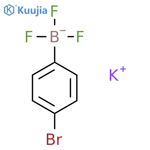

Cas no 912350-00-6 (Potassium 4-iodophenyltrifluoroborate)

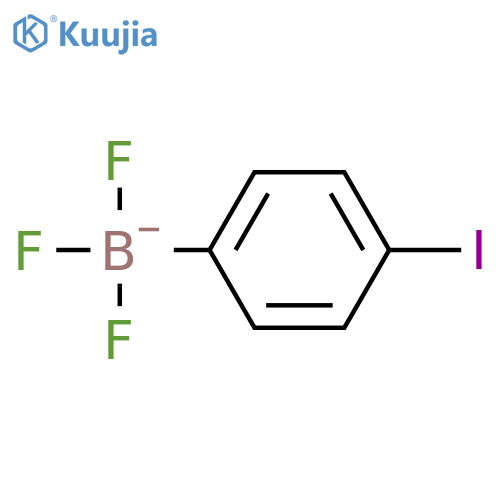

912350-00-6 structure

Nome do Produto:Potassium 4-iodophenyltrifluoroborate

Potassium 4-iodophenyltrifluoroborate Propriedades químicas e físicas

Nomes e Identificadores

-

- Potassium 4-iodophenyltrifluoroborate

- potassium,trifluoro-(4-iodophenyl)boranuide

- Borate(1-), trifluoro(4-iodophenyl)-, potassium, (T-4)- (9CI)

- potassium trifluoro(4-iodophenyl)boranuide

- CS-0189289

- Potassium 4-iodophenyltrifluoroborate, >=96%

- Potassium 4-iodophenyl trifluoroborate

- AS-2315

- Potassium trifluoro(4-iodophenyl)borate(1-)

- Potassium4-iodophenyltrifluoroborate

- 912350-00-6

- potassium;trifluoro-(4-iodophenyl)boranuide

- MFCD09800738

- E85477

- AKOS016339814

- DB-231690

- DTXSID30635627

-

- MDL: MFCD09800738

- Inchi: 1S/C6H4BF3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H/q-1

- Chave InChI: IQLRWNHKSKNCBF-UHFFFAOYSA-N

- SMILES: F[B-](C1C=CC(I)=CC=1)(F)F

Propriedades Computadas

- Massa Exacta: 309.90400

- Massa monoisotópica: 309.90399g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 0

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 1

- Complexidade: 133

- Contagem de Unidades Ligadas Covalentemente: 2

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 0Ų

Propriedades Experimentais

- Ponto de Fusão: 297-299°C

- PSA: 0.00000

- LogP: 2.34560

- Sensibilidade: Light Sensitive

Potassium 4-iodophenyltrifluoroborate Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315; H319; H335

- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: 26

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Store at room temperature

Potassium 4-iodophenyltrifluoroborate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-280008-1g |

Potassium 4-iodophenyltrifluoroborate, |

912350-00-6 | 1g |

¥1158.00 | 2023-09-05 | ||

| Key Organics Ltd | AS-2315-0.5G |

Potassium 4-iodophenyltrifluoroborate |

912350-00-6 | >95% | 0.5g |

£37.00 | 2025-02-08 | |

| eNovation Chemicals LLC | D769603-5g |

Potassium4-iodophenyltrifluoroborate |

912350-00-6 | 96% | 5g |

$245 | 2023-05-17 | |

| TRC | P698773-100mg |

Potassium 4-Iodophenyltrifluoroborate |

912350-00-6 | 100mg |

$ 65.00 | 2022-06-02 | ||

| TRC | P698773-500mg |

Potassium 4-Iodophenyltrifluoroborate |

912350-00-6 | 500mg |

$ 80.00 | 2022-06-02 | ||

| Chemenu | CM218649-25g |

Potassium trifluoro(4-iodophenyl)borate |

912350-00-6 | 95% | 25g |

$475 | 2021-06-16 | |

| Ambeed | A177439-250mg |

Potassium 4-iodophenyltrifluoroborate |

912350-00-6 | 98% | 250mg |

$24.0 | 2025-03-16 | |

| Apollo Scientific | PC200131-5g |

Potassium 4-iodophenyltrifluoroborate |

912350-00-6 | 99% | 5g |

£107.00 | 2025-02-21 | |

| Key Organics Ltd | AS-2315-5MG |

Potassium 4-iodophenyltrifluoroborate |

912350-00-6 | >95% | 5mg |

£46.00 | 2025-02-08 | |

| Key Organics Ltd | AS-2315-1G |

Potassium 4-iodophenyltrifluoroborate |

912350-00-6 | >95% | 1g |

£50.00 | 2025-02-08 |

Potassium 4-iodophenyltrifluoroborate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Reagents: Iodine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt

1.3 Reagents: Potassium bifluoride Solvents: Water ; 10 min, rt

1.2 Reagents: Iodine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt

1.3 Reagents: Potassium bifluoride Solvents: Water ; 10 min, rt

Referência

- Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety, Journal of Organic Chemistry, 2006, 71(19), 7491-7493

Método de produção 3

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt

Referência

- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation, Organic Letters, 2021, 23(11), 4179-4184

Método de produção 4

Condições de reacção

1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 15 min, rt

Referência

- Denitrogenative Pd/Cu-catalyzed Suzuki-type Cross-coupling of Aryltrifluoroborates with Arylhydrazine Hydrochlorides in Water under Room Temperature, Applied Organometallic Chemistry, 2018, 32(3),

Método de produção 5

Condições de reacção

1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; 20 min, -78 °C; 1 h, -78 °C; 40 min, -78 °C → rt

1.2 Reagents: Potassium bifluoride Solvents: Water ; 30 min, rt

1.2 Reagents: Potassium bifluoride Solvents: Water ; 30 min, rt

Referência

- Preparation of potassium azidoaryltrifluoroborates and their cross-coupling with aryl halides, Organic Letters, 2009, 11(19), 4330-4333

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 1 h, 70 °C

Referência

- A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates, Journal of Organic Chemistry, 2015, 80(11), 5428-5435

Método de produção 7

Condições de reacção

1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt

Referência

- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation, Organic Letters, 2021, 23(11), 4179-4184

Método de produção 8

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.4 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.4 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt

Referência

- Photocatalyzed transition-metal-free oxidative cross-coupling reactions of tetraorganoborates, ChemRxiv, 2020, 1, 1-6

Método de produção 9

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt

Referência

- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates, Chemistry - A European Journal, 2021, 27(13), 4322-4326

Potassium 4-iodophenyltrifluoroborate Raw materials

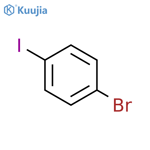

- 1-Bromo-4-iodobenzene

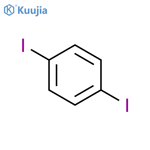

- 1,4-Diidobenzene

- 4-Iodophenylboronic acid

- Potassium 4-Bromophenyltrifluoroborate

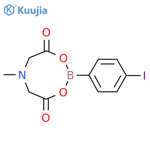

- Boron, [N-[(carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO](4-iodophenyl)-, (T-4)-

Potassium 4-iodophenyltrifluoroborate Preparation Products

Potassium 4-iodophenyltrifluoroborate Literatura Relacionada

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

912350-00-6 (Potassium 4-iodophenyltrifluoroborate) Produtos relacionados

- 1189097-36-6(Potassium 3-iodophenyltrifluoroborate)

- 1342397-12-9(1-cyclobutylpiperidin-3-amine)

- 2253630-96-3(ethyl 1-(bromomethyl)-2-oxabicyclo2.1.1hexane-4-carboxylate)

- 2228502-42-7(1-(but-3-yn-1-yl)-4-fluoro-2-(trifluoromethyl)benzene)

- 1256246-49-7(Ethyl2-(5-Methyl-3-indolyl)-2-oxoacetate)

- 314765-11-2(4-oxo-4-(thiophen-2-yl)formohydrazidobutanoic acid)

- 55601-53-1(16-Deacetyl Fusidic Acid Sodium Salt)

- 81056-11-3(ethyl rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylate)

- 380458-18-4(7-(3-hydroxyphenyl)(1,3-thiazol-2-yl)aminomethylquinolin-8-ol)

- 2092549-82-9((1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol)

Fornecedores recomendados

Amadis Chemical Company Limited

Membro Ouro

CN Fornecedor

Reagente

Minglong (Xianning) Medicine Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Wuhan ChemNorm Biotech Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

江苏科伦多食品配料有限公司

Membro Ouro

CN Fornecedor

Reagente

atkchemica

Membro Ouro

CN Fornecedor

Reagente